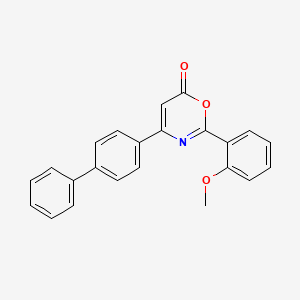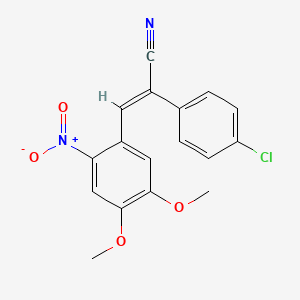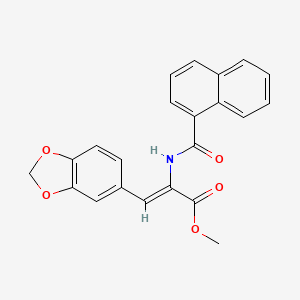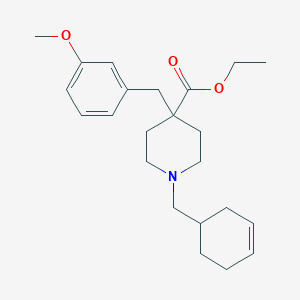
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one
Overview
Description
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one, also known as BPO, is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. BPO is a small molecule that belongs to the class of oxazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one is also a small molecule, which makes it easy to study its interactions with other molecules and enzymes. However, one limitation of using 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one. One direction is the further investigation of its anti-cancer properties, particularly in combination with other anti-cancer agents. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of more soluble analogs of 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one could improve its potential as a therapeutic agent for the treatment of inflammatory diseases.
Scientific Research Applications
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has shown promising results in several scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has also been investigated for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and Alzheimer's disease. Additionally, 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-21-10-6-5-9-19(21)23-24-20(15-22(25)27-23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQQDFJHPKKYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC(=O)O2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-4-(4-phenylphenyl)-1,3-oxazin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4775517.png)

![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4775532.png)


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4775559.png)


![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4775585.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-butylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4775598.png)
![4-[(4-bromophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4775619.png)
![N-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4775627.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4775635.png)